![molecular formula C14H14ClN3 B8058247 2,8-Diamino-10-methylacridinium chloride](/img/structure/B8058247.png)
2,8-Diamino-10-methylacridinium chloride
Overview
Description
2,8-Diamino-10-methylacridinium chloride is a useful research compound. Its molecular formula is C14H14ClN3 and its molecular weight is 259.73 g/mol. The purity is usually 95%.
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Scientific Research Applications
Electrochemistry and Catalysis : A study by Studničková (1992) explored the electroreduction processes of 3,6-diamino-10-methylacridinium chloride, highlighting its potential role in the catalytic evolution of hydrogen. This demonstrates the compound's relevance in electrochemical applications and hydrogen production (Studničková, 1992).
Mitochondrial Mutagenesis : Mahler (1973) found that 3,6-diamino-10-methylacridinium chloride exhibits different abilities to induce mitochondrial mutation in Saccharomyces cerevisiae, highlighting its use in genetic and mutagenic studies (Mahler, 1973).
Construction of π-Electron Systems : Suzuki et al. (2015) used 10-methylacridinium as a building block for creating various π-electron systems, which showcases its versatility in designing novel molecular structures with potential applications in materials science (Suzuki et al., 2015).
Fluorimetric Probing : Czapkiewicz et al. (2004) studied the quenching of fluorescence of 10-methylacridinium ion by inorganic anions, suggesting its application in fluorimetric probing and analysis in various chemical environments (Czapkiewicz et al., 2004).
Photoinduced Electron Transfer : Fukuzumi et al. (2004) achieved an electron-transfer state of 9-mesityl-10-methylacridinium ion, indicating its potential in photoinduced electron transfer studies, relevant in the field of photochemistry (Fukuzumi et al., 2004).
DNA Interaction and Fluorescence Quenching : Kubota et al. (1979) examined the quenching of fluorescence of 10-methylacridinium chloride by nucleotides, providing insights into DNA interaction and potential applications in biochemical and fluorescence studies (Kubota et al., 1979).
Photocatalysis : Ohkubo et al. (2006) used 9-phenyl-10-methylacridium ion as an effective photocatalyst for selective oxidation, demonstrating its application in photocatalysis and organic synthesis (Ohkubo et al., 2006).
properties
IUPAC Name |
10-methylacridin-10-ium-1,7-diamine;chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3.ClH/c1-17-13-6-5-10(15)7-9(13)8-11-12(16)3-2-4-14(11)17;/h2-8,16H,15H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFOMWOUJILZSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2C=CC(=CC2=CC3=C(C=CC=C31)N)N.[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,8-Diamino-10-methylacridinium chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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